N-(Triethoxysilylpropyl)urea

Description

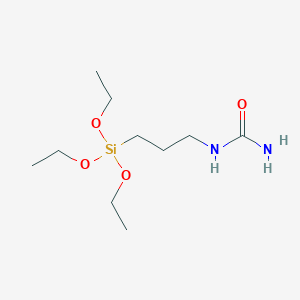

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-triethoxysilylpropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNLBBGBASVLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044493 | |

| Record name | 1-[3-(Triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23779-32-0, 116912-64-2 | |

| Record name | Ureidopropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Triethoxysilylpropyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[3-(Triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(triethoxysilyl)propyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(TRIETHOXYSILYLPROPYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SHT6V963O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Reaction Pathways for N Triethoxysilylpropyl Urea

Established Synthetic Routes for N-(Triethoxysilylpropyl)urea

Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of reaction conditions and starting materials.

Reaction of Ethyl Carbamate (B1207046) with γ-Aminopropyl Triethoxysilane (B36694)

A prevalent method for synthesizing this compound involves the reaction of ethyl carbamate with γ-aminopropyl triethoxysilane. smolecule.comchembk.com This process is typically conducted in the presence of a catalyst to facilitate the formation of the urea (B33335) bond. smolecule.comchembk.com The reaction proceeds by the nucleophilic attack of the primary amine group of γ-aminopropyl triethoxysilane on the carbonyl carbon of ethyl carbamate, leading to the elimination of ethanol (B145695) and the formation of the desired urea derivative.

Nucleophilic Addition of Amines to Potassium Isocyanate in Aqueous Media

Another synthetic strategy involves the nucleophilic addition of amines to potassium isocyanate. smolecule.com This method can be performed in water, offering an environmentally benign alternative to organic solvents. rsc.orgrsc.orgresearchgate.net The reaction is generally mild and efficient, producing N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration or extraction for product isolation. rsc.orgrsc.orgresearchgate.net This approach has been shown to be suitable for large-scale synthesis. rsc.orgrsc.orgresearchgate.net

Formation of N-substituted Ureas Utilizing this compound Precursors

This compound can serve as a precursor for the synthesis of other N-substituted ureas. smolecule.com For instance, the reaction of 3-isocyanatopropyltriethoxysilane (B1197299) with various amines, including 3-aminopropyltriethoxysilane (B1664141), results in the formation of N,N'-disubstituted ureas. researchgate.net This approach allows for the introduction of diverse functional groups onto the urea backbone.

Mechanistic Considerations of this compound Synthesis

The efficiency and selectivity of this compound synthesis are significantly influenced by the choice of catalyst and the optimization of reaction conditions.

Catalytic Agents in Urea Formation (e.g., Dibutyltin Oxide)

Catalysts play a crucial role in promoting the formation of the urea linkage. Dibutyltin oxide is a commonly employed catalyst in the reaction between carbamates and amines. smolecule.comchembk.comasianpubs.org It is believed to activate the carbamate, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. asianpubs.orgresearchgate.net Other catalysts, such as certain metal oxides, have also been investigated for their activity in urea synthesis. google.com In some cases, the synthesis can proceed without a catalyst, particularly in aqueous media where the reaction conditions themselves can promote the desired transformation. rsc.orgrsc.orgresearchgate.net

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometric ratio of reactants. For instance, in the reaction of ethyl carbamate and γ-aminopropyl triethoxysilane, heating is typically required to drive the reaction to completion. chembk.com Similarly, in the synthesis of N-substituted ureas from isocyanates, careful control of the reaction temperature and time can influence the outcome. The choice of solvent can also play a significant role, with polar aprotic solvents potentially enhancing the reactivity of the silane (B1218182). Simple work-up procedures like filtration or extraction are often sufficient to obtain a product of high purity. rsc.orgrsc.orgresearchgate.net

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic methodologies facilitate the creation of specialized this compound derivatives, including bis-silylated compounds and their integration into complex macromolecular structures. These strategies expand the functionality and application range of the basic urea-silane molecule.

Synthesis of Bis-silylated Urea Derivatives (e.g., Bis([3-triethoxysilyl)propyl]urea)

The synthesis of bis-silylated urea derivatives, such as N,N'-bis[3-(triethoxysilyl)propyl]urea, involves creating a molecule where two triethoxysilylpropyl groups are linked by a central urea moiety. This structure provides dual reactivity through its hydrolyzable triethoxysilyl groups, which can form covalent bonds with inorganic substrates, and the urea group, which can participate in hydrogen bonding.

A primary synthetic route is the nucleophilic addition reaction of an amine with an isocyanate. Specifically, N,N'-bis[3-(triethoxysilyl)propyl]urea can be synthesized by the reaction of 3-aminopropyltriethoxysilane with 3-isocyanatopropyltriethoxysilane. researchgate.net This reaction results in the formation of the bis-silylated urea structure. researchgate.net The resulting compound can undergo further reactions, such as transesterification with triethanolamine (B1662121) in the presence of a base, to form the corresponding silatrane (B128906) derivative, N-(3-silatranylpropyl)-N′-(3-silatranylpropyl)urea. researchgate.net

Another approach involves the reaction between 3-(triethoxysilyl)propyl isocyanate (ICPTES) and 3-aminopropyltriethoxysilane (APTES). researchgate.net This method also yields a bis-silylated precursor where the silicon atoms are covalently linked through a urea-functional group. researchgate.net These bifunctional organosilanes are noted for their use as coupling agents and adhesion promoters in various materials, including coatings, sealants, and adhesives. lookchem.comcfsilicones.com

Synthesis of Bis([3-triethoxysilyl)propyl]urea)

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-aminopropyltriethoxysilane | 3-isocyanatopropyltriethoxysilane | N,N'-bis[3-(triethoxysilyl)propyl]urea | Nucleophilic Addition | researchgate.net |

| 3-(triethoxysilyl)propyl isocyanate (ICPTES) | 3-aminopropyltriethoxysilane (APTES) | Bis-silylated urea precursor | Crosslinking/Nucleophilic Addition | researchgate.net |

Incorporation of this compound into Complex Organic-Inorganic Precursors

This compound and its derivatives serve as fundamental building blocks for creating complex organic-inorganic hybrid materials. These precursors combine the properties of both organic polymers and inorganic silica (B1680970) networks, leading to materials with enhanced thermal stability, mechanical strength, and tailored functionality. chem-soc.si

One significant application is the synthesis of ureasils, which are Class II hybrid materials where organic and inorganic components are covalently bonded. chem-soc.si These are often prepared via a sol-gel process. For example, complex precursors are synthesized through the acylation reaction between isocyanate and amino groups. researchgate.net Specific examples include:

bis[(N-(3-triethoxysilylpropyl)ureido]-terminated poly(propylene glycol) 4000 (PPGU) chem-soc.siresearchgate.net

bis[3-(N-(3-triethoxysilylpropyl)ureido)propyl]-terminated poly(dimethylsiloxane) 1000 (PDMSU) chem-soc.siresearchgate.net

These ureasil precursors are used to create proton-conducting membranes for fuel cells. chem-soc.siresearchgate.net The organic polymer chain imparts flexibility, while the inorganic silsesquioxane network, formed by the hydrolysis and condensation of the triethoxysilyl groups, provides mechanical and thermal stability. chem-soc.si

Furthermore, chiral bis-organosilane precursors can be synthesized for specialized applications. An example is the condensation of 1,1′-((1R,2R)-1,2-diphenylethane-1,2-diyl)bis(3-(3-(triethoxysilyl)propyl)urea) in an ethanol/water mixture to produce chiral periodic mesoporous organosilica (PMO) nanoparticles. rsc.org The urea groups' ability to form hydrogen bonds, combined with the hydrophobic nature of other parts of the molecule, can favor the nanostructuring of the resulting hybrid silicas. researchgate.net

The co-condensation of two different ureasilicate precursors, one with a long polyoxyalkyleneamine chain and another formed from smaller silane units (ICPTES and APTES), allows for the creation of blended hybrid materials with tunable rigidity and free-volume properties. researchgate.net

Examples of Complex Organic-Inorganic Precursors

| Precursor Name/Type | Key Components | Synthetic Approach | Application Area | Reference |

|---|---|---|---|---|

| bis[(N-(3-triethoxysilylpropyl)ureido]-terminated poly(propylene glycol) 4000 (PPGU) | This compound derivative, Poly(propylene glycol) | Acylation reaction, Sol-gel process | Proton conducting membranes | chem-soc.siresearchgate.net |

| bis[3-(N-(3-triethoxysilylpropyl)ureido)propyl]-terminated poly(dimethylsiloxane) 1000 (PDMSU) | This compound derivative, Poly(dimethylsiloxane) | Acylation reaction, Sol-gel process | Proton conducting membranes | chem-soc.siresearchgate.net |

| Chiral Periodic Mesoporous Organosilica (PMO) | 1,1′-((1R,2R)-1,2-diphenylethane-1,2-diyl)bis(3-(3-(triethoxysilyl)propyl)urea) | Condensation in EtOH/water | Chiral nanomaterials | rsc.org |

| Blended Ureasilicate Hybrids | Co-condensation of two ureasilicate precursors with different polymer chain lengths | Sol-gel co-condensation | Materials with tunable rigidity | researchgate.net |

Hydrolysis and Condensation Kinetics of N Triethoxysilylpropyl Urea

Fundamental Principles of Alkoxysilane Hydrolysis

Si(OC₂H₅)₃-R + 3H₂O → Si(OH)₃-R + 3C₂H₅OH (where R = -CH₂CH₂CH₂NHCONH₂)

The rate of this hydrolysis is not simple and is significantly influenced by several factors, including pH, and the steric and electronic nature of the substituents on the silicon atom. tandfonline.comnih.gov

The pH of the reaction medium is a critical factor governing the rate of alkoxysilane hydrolysis. researchgate.net The hydrolysis rate is slowest at a neutral pH of around 7 and is significantly accelerated under both acidic and basic conditions. researchgate.net

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism involves the rapid protonation of an alkoxy oxygen atom, making it a better leaving group (ethanol). This is followed by a nucleophilic attack on the silicon atom by a water molecule. nih.govafinitica.com The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com The reaction is typically first-order in the silane (B1218182) concentration. researchgate.net

Basic Conditions (pH > 7): In alkaline media, the reaction is catalyzed by hydroxide ions (OH⁻). The mechanism proceeds via a nucleophilic attack of the hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. nih.govafinitica.com This is followed by the displacement of an ethoxide ion. The rate of hydrolysis increases with increasing pH.

The relationship between pH and the hydrolysis rate for alkoxysilanes generally follows a U-shaped curve, with the minimum rate observed at neutral pH. For related triethoxysilane (B36694) compounds, hydrolysis rate constants can range from 0.003 to 0.1 min⁻¹, with half-lives of 30-60 minutes in neutral aqueous media at room temperature. smolecule.com

Table 1: Effect of pH on Alkoxysilane Hydrolysis Rate

| pH Condition | Catalyst | General Mechanism | Relative Rate |

|---|---|---|---|

| Acidic (< 7) | H₃O⁺ | Protonation of alkoxy group, followed by nucleophilic attack by H₂O. nih.gov | Fast |

| Neutral (~7) | H₂O | Uncatalyzed nucleophilic attack by H₂O. | Slowest |

The structure of the alkoxy groups and the non-hydrolyzable organic substituent attached to the silicon atom also play a significant role in determining the hydrolysis kinetics. researchgate.netresearchgate.net

Steric Effects: The size of the alkoxy group influences the rate of hydrolysis due to steric hindrance. Larger, bulkier alkoxy groups hinder the approach of the nucleophile (water or hydroxide ion) to the silicon center. unm.edu Consequently, the hydrolysis rate generally decreases as the size of the alkoxy group increases. For example, methoxysilanes (containing -OCH₃) typically hydrolyze 6-10 times faster than the corresponding ethoxysilanes (containing -OC₂H₅) due to the smaller steric bulk of the methoxy group. gelest.com In N-(Triethoxysilylpropyl)urea, the ethoxy groups present a moderate level of steric hindrance.

Polarity and Inductive Effects: The organic group attached to the silicon atom (the propylurea group in this case) influences the hydrolysis rate through inductive and polarity effects. nih.gov Electron-withdrawing groups attached to the silicon atom increase its partial positive charge, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. Conversely, electron-donating groups decrease the rate. The urea (B33335) functional group has both electron-withdrawing (carbonyl) and electron-donating (amino) characteristics, leading to a complex electronic effect on the silicon center. Furthermore, the polarity of the organofunctional group can affect the solubility of the silane in the aqueous medium, which in turn can influence the reaction kinetics. researchgate.net

Silanol (B1196071) Formation and Subsequent Condensation Reactions

Following hydrolysis, the resulting silanol groups (Si-OH) are highly reactive and undergo condensation reactions with other silanols or unhydrolyzed alkoxy groups to form stable siloxane bonds (Si-O-Si). gelest.com This process leads to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network. smolecule.comresearchgate.net

The formation of a siloxane bond is a nucleophilic substitution reaction where a silanol group attacks another silicon atom, leading to the elimination of a water molecule (water condensation) or an alcohol molecule (alcohol condensation). researchgate.net

The two main condensation reactions are:

Water Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol Condensation: Si-OH + RO-Si → Si-O-Si + R-OH

The character of the siloxane bond is influenced by the pπ-dπ interaction between the p-orbitals of oxygen and the d-orbitals of silicon, giving it a partial double-bond character. nih.gov The mechanism and rate of condensation are, like hydrolysis, highly dependent on the reaction conditions, particularly the pH.

Both acids and bases catalyze the condensation reaction, but they do so through different mechanisms, which also influences the structure of the resulting polymer. gelest.comunm.edu

Acidic Catalysis: In acidic solutions, a silanol oxygen is protonated, making the silicon atom more electrophilic and susceptible to attack by a neutral silanol. nih.gov This mechanism tends to favor the reaction between monomeric silanols and the ends of growing oligomer chains, resulting in less branched, more linear or randomly branched polymer structures. unm.edu The condensation rate is typically slower than the hydrolysis rate under acidic conditions.

Basic Catalysis: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). nih.gov This anion then attacks a neutral silanol or alkoxysilane. This mechanism favors the reaction of monomers with the most highly condensed species, leading to the formation of more compact, highly branched, and cross-linked structures, often resulting in colloidal particles. unm.edu The condensation rate is generally faster under basic conditions than in acidic or neutral media. researchgate.net

Table 2: Catalysis in Silanol Condensation

| pH Condition | Catalytic Species | Mechanism | Resulting Structure |

|---|---|---|---|

| Acidic | H⁺ | Protonation of Si-OH enhances electrophilicity of Si. nih.gov | Less branched, linear or ramified polymers. unm.edu |

The process of oligomerization begins as soon as silanols are formed. The kinetics of this stage are complex, as hydrolysis and condensation occur simultaneously. researchgate.net The rate of oligomerization and the eventual formation of a three-dimensional network are dependent on factors that influence both the hydrolysis and condensation rates, including:

pH: As described, pH controls the relative rates of hydrolysis and condensation and the structure of the oligomers.

Water/Silane Ratio: A sufficient amount of water is necessary for complete hydrolysis. nih.gov Higher water concentrations generally favor hydrolysis over condensation. researchgate.net

Catalyst Concentration: The concentration of the acid or base catalyst directly impacts the reaction rates.

Temperature: Increasing the temperature accelerates both hydrolysis and condensation reactions. researchgate.net

Advanced Studies on Hydrolysis and Condensation of this compound

Advanced analytical techniques provide in-depth insights into the complex hydrolysis and condensation reactions of this compound. These methods allow for detailed monitoring of reaction progress, real-time analysis of kinetics, and an understanding of the factors that control the final structure of the resulting siloxane network.

Spectroscopic Monitoring of Reaction Progress (e.g., FTIR, NMR)

Spectroscopic methods like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the chemical transformations that occur during the sol-gel process of this compound. nih.govbohrium.commdpi.com These techniques provide detailed, atomic-level information on the local environment of the nuclei involved in the reaction. mdpi.com

FTIR Spectroscopy allows for the monitoring of key functional group changes. The hydrolysis of the triethoxysilyl group can be followed by the decrease in intensity of absorption bands associated with Si-O-C₂H₅ bonds (e.g., around 1079 cm⁻¹ and 959 cm⁻¹) and the corresponding increase of a band for the ethanol (B145695) by-product (e.g., around 882 cm⁻¹). nih.govresearchgate.net Concurrently, the formation of silanol (Si-OH) groups can be observed. As condensation proceeds, the appearance and growth of a broad band around 1043 cm⁻¹ indicates the formation of Si-O-Si (siloxane) bonds. nih.gov While FTIR is effective for tracking these general transformations, it can be challenging to distinguish between different condensed species or to obtain precise quantitative data due to overlapping signals. nih.govresearchgate.net

NMR Spectroscopy offers more detailed quantitative and structural information. nih.govsemanticscholar.org

¹H NMR: This technique can distinguish between the protons in the ethoxy groups of the unhydrolyzed silane and the protons of the ethanol released during hydrolysis. For similar methoxysilanes, distinct peaks for -OCH₃ groups on fully, partially, and unhydrolyzed species have been identified, allowing for the calculation of the extent of hydrolysis. researchgate.net

²⁹Si NMR: This is a particularly powerful technique for analyzing the condensation process. bohrium.com It can differentiate between silicon atoms with varying numbers of siloxane bridges (commonly denoted as T⁰, T¹, T², T³ structures for organotrialkoxysilanes). sci-hub.se By acquiring spectra at different time intervals, it is possible to quantify the disappearance of the initial silane monomer (T⁰) and the appearance and evolution of various hydrolyzed and condensed species, including dimers, trimers, and more complex oligomers. sci-hub.se This provides a detailed picture of the network formation over time.

Table 1: Spectroscopic Changes During Hydrolysis and Condensation

| Spectroscopic Technique | Key Observation | Species Monitored | Interpretation |

|---|---|---|---|

| FTIR | Decrease in Si-O-C₂H₅ band intensity (e.g., ~959-1079 cm⁻¹) | This compound | Consumption of ethoxy groups (Hydrolysis) |

| FTIR | Increase in ethanol band intensity (e.g., ~882 cm⁻¹) | Ethanol | Formation of hydrolysis by-product |

| FTIR | Increase in Si-O-Si band intensity (e.g., ~1043 cm⁻¹) | Siloxane Network | Formation of Si-O-Si bonds (Condensation) |

| ¹H NMR | Decrease in signal for -OCH₂CH₃ groups attached to Si | This compound | Consumption of ethoxy groups (Hydrolysis) |

| ¹H NMR | Increase in signal for HOCH₂CH₃ | Ethanol | Formation of hydrolysis by-product |

| ¹H NMR | Disappearance of Si-OH signals in the 5.5-7 ppm range | Silanol Intermediates | Consumption of silanols (Condensation) nih.gov |

| ²⁹Si NMR | Decrease in T⁰ signal | Unreacted Silane Monomer | Consumption of starting material |

| ²⁹Si NMR | Appearance and evolution of T¹, T², T³ signals | Oligomeric and Polymeric Species | Formation and cross-linking of the siloxane network sci-hub.se |

Real-time Analysis of Hydrolysis and Condensation Rates

Real-time analysis of the hydrolysis and condensation rates of this compound is crucial for controlling the sol-gel process and tailoring the properties of the final material. In-situ monitoring using spectroscopic techniques allows for the collection of kinetic data as the reaction happens. nih.gov

By taking sequential NMR spectra, kinetic curves can be generated that plot the concentration of various species (unreacted silane, hydrolyzed intermediates, and different condensed structures) as a function of time. nih.govsci-hub.se From this data, reaction rates can be determined. For instance, studies on analogous silanes have shown that hydrolysis and condensation can occur on vastly different timescales; hydrolysis may be complete within hours, while condensation can proceed over several weeks at ambient temperature. researchgate.net

The rate of hydrolysis is often observed to be rapid initially, as indicated by the quick decrease in water concentration and the number of ethoxy groups, followed by a slower period as the reaction approaches completion. nih.gov For example, a pseudo-first-order rate constant for the first hydrolysis step of a similar silane, γ-glycidoxypropyltrimethoxysilane, was calculated to be 0.026 min⁻¹. researchgate.net Such quantitative data is essential for developing kinetic models that can predict the reaction behavior under different conditions. nih.govsemanticscholar.org

Table 2: Kinetic Data Points from Real-Time Monitoring of a Model Silane Hydrolysis

| Time Point (minutes) | Analyte | Observation | Reaction Stage |

|---|---|---|---|

| 0 | Ethoxy Groups | Signal at maximum | Start of reaction |

| 2-3 | Ethoxy Groups | Signal remains nearly constant | Initial heating/induction period |

| 5.5 | Ethoxy Groups | Signal reaches minimum | Rapid hydrolysis phase complete nih.gov |

| 5.5 | Water | Concentration reaches minimum | Rapid hydrolysis phase complete nih.gov |

Factors Influencing Polycondensation Degree in Siloxane Networks

The degree of polycondensation and the final structure of the siloxane network derived from this compound are not fixed but are heavily influenced by several reaction parameters. mdpi.com Controlling these factors is key to manipulating the material's properties.

Key influencing factors include:

Reaction Temperature: Temperature has a very strong effect on the oligomer composition. mdpi.com Increasing the temperature dramatically accelerates hydrolysis, condensation, and any potential side reactions. researchgate.net Studies on other organosilanes have shown that higher temperatures (e.g., 95 °C vs. 117 °C) can lead to a higher degree of condensation and a greater content of fully condensed silsesquioxane (T³) fragments in the final structure. mdpi.com

Molar Ratio of Reactants: The ratio of water to silane is a critical parameter. Hydrolysis cannot proceed to completion without a sufficient amount of water. For similar systems, it has been noted that the reaction is complete when 3 moles of water per mole of silane are used. researchgate.net The ratio of the silane monomer to the acid or base catalyst also affects the molecular structure of the resulting oligomer. mdpi.com

pH / Catalyst: The pH of the reaction medium significantly impacts the relative rates of hydrolysis and condensation. Acidic conditions, often achieved by adding acetic acid, are frequently used to promote silanol formation while moderating the rate of self-condensation. bohrium.comsci-hub.se

Reaction Time: The duration of the polycondensation process influences the final structure. While initial changes can be rapid, allowing the reaction to proceed for longer times (e.g., changing from 12 to 24 hours) can lead to noticeable transitions in the oligomer composition as the network continues to rearrange and cross-link. mdpi.com

Nature of the Organic Substituent: The non-hydrolyzable propylurea group on the silicon atom can cause steric hindrance, which may prevent the formation of highly connected, cross-linked structures that might otherwise appear. researchgate.net

Table 3: Influence of Reaction Conditions on Polycondensation

| Factor | Effect on Siloxane Network | Example from Analogous Systems |

|---|---|---|

| Temperature | Strongly affects the degree of condensation and final oligomer structure. mdpi.com | An oligomer synthesized at 95 °C contained >77% fully condensed units, while one at 117 °C had only ~42%. mdpi.com |

| Reactant Ratio | Affects molecular weight and the balance between cyclic and silsesquioxane units. mdpi.com | Increasing the acid-to-monomer ratio increased silsesquioxane fragments from 28.2% to 41.7%. mdpi.com |

| Reaction Time | Longer times can allow for further condensation and structural rearrangement. | A noticeable transition in oligomer composition was observed when synthesis time changed from 12h to 24h. mdpi.com |

Interfacial and Surface Functionalization Studies with N Triethoxysilylpropyl Urea

Adhesion Mechanisms at Organic-Inorganic Interfaces

The efficacy of N-(Triethoxysilylpropyl)urea as an adhesion promoter stems from its ability to form strong and stable linkages at the interface between inorganic substrates and organic polymers. This is achieved through a combination of covalent bonding and intermolecular forces.

Covalent Bonding through Silanol (B1196071) Condensation with Inorganic Substrates

The primary mechanism for adhesion to inorganic surfaces involves the triethoxysilyl group. smolecule.com In the presence of moisture, the ethoxy groups (-OCH2CH3) on the silicon atom undergo hydrolysis to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, silica (B1680970), and metal oxides. This condensation reaction results in the formation of stable, covalent siloxane bonds (Si-O-Substrate), effectively anchoring the this compound molecule to the inorganic surface. mdpi.com

The hydrolysis and condensation process can be summarized as follows:

Hydrolysis: Si(OR)₃ + 3H₂O → Si(OH)₃ + 3ROH

Condensation: Si(OH)₃ + HO-Substrate → (Substrate-O-)Si(OH)₂ + H₂O

This covalent linkage provides a robust and hydrolytically stable interface, which is fundamental to the long-term performance of the composite material. smolecule.com Research on glass fiber composites has demonstrated that the degree of siloxane bond formation directly correlates with improvements in interfacial shear strength. smolecule.com

Role of this compound as a Coupling Agent

As a coupling agent, this compound acts as a molecular bridge, connecting the inorganic substrate to the organic polymer matrix. ronganchem.cn This bridging effect is essential for improving the compatibility and adhesion between two otherwise dissimilar materials. The dual functionality of the molecule allows it to interact with both phases, resulting in a significant enhancement of the composite's mechanical properties. For instance, treatment of glass fibers with this compound has been shown to improve the interfacial shear strength of composites by 25-40% compared to untreated systems. smolecule.com This improvement is a direct result of the strong interfacial bonds formed by the coupling agent. Furthermore, this enhanced adhesion leads to improved resistance to environmental factors, such as moisture, with treated composites retaining 85-90% of their dry strength after 1000 hours of water immersion. smolecule.com

| Property | Improvement with Treatment | Underlying Mechanism |

|---|---|---|

| Interfacial Shear Strength | 25-40% increase | Covalent siloxane bonding and hydrogen bonding |

| Dry Strength Retention (after 1000h water immersion) | 85-90% retention | Formation of a hydrolytically stable interface |

Surface Modification Techniques Utilizing this compound

The application of this compound to a substrate surface, a process known as silanization, is a widely used technique for surface modification. This can be achieved through various procedures, including the formation of self-assembled monolayers.

Silanization Procedures for Various Substrates

Silanization involves the deposition of a thin layer of the silane (B1218182) onto a substrate. The process typically begins with the cleaning and activation of the substrate surface to ensure the presence of hydroxyl groups. nih.gov For glass fibers, this may involve treatments with acids or bases. nih.gov The substrate is then exposed to a solution of this compound, often in an alcohol-water mixture to facilitate hydrolysis. The concentration of the silane, the pH of the solution, and the reaction time and temperature are critical parameters that influence the quality and thickness of the resulting silane layer. capes.gov.br After deposition, a curing step, usually involving heat, is employed to promote the condensation reactions and form a stable, cross-linked siloxane network on the substrate surface. This technique is applicable to a wide range of materials, including glass fibers, silica nanoparticles, and silicon wafers. smolecule.commyu-group.co.jp

| Reinforcement Group | Flexural Strength (MPa) ± SD |

|---|---|

| Control (No Fibers) | 73.29 ± 25.0 |

| 4% wt Glass Fibers (No Silane) | 107.85 ± 24.88 |

| 4% wt Glass Fibers (With Silane) | 116.98 ± 25.23 |

| 6% wt Glass Fibers (With Silane) | 119.31 ± 11.97 |

| 7% wt Glass Fibers (With Silane) | 128.85 ± 35.76 |

Data adapted from a study on the influence of silanization on the mechanical properties of reinforced acrylics, illustrating the positive effect of silane treatment on flexural strength. researchgate.net

Advanced Interfacial Characterization and Adhesion Performance Evaluation

The performance of this compound in composite and coating applications is fundamentally tied to the chemical and physical nature of the interface it creates between inorganic substrates and organic polymers. Advanced analytical techniques are employed to probe these interfaces and quantify the resulting improvements in mechanical strength and long-term durability.

Spectroscopic Analysis of Interfacial Interactions

Spectroscopic methods are crucial for elucidating the bonding mechanisms of this compound at the substrate interface. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) provide direct evidence of the chemical interactions that lead to enhanced adhesion.

The primary mechanism involves the hydrolysis of the triethoxysilyl groups in the presence of surface moisture to form reactive silanol groups (-Si-OH). These silanols can then undergo condensation reactions, forming a durable polysiloxane network (Si-O-Si) at the surface. Crucially, they also form covalent oxane bonds (e.g., Si-O-Ti, Si-O-Al) with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metals. taylorfrancis.com

While specific XPS studies on this compound are not widely published, analysis of similar organofunctional silanes on substrates provides insight into the expected chemical signatures. taylorfrancis.commdpi.com High-resolution XPS scans of the Si 2p, O 1s, C 1s, and N 1s regions can confirm the presence of the silane and identify the formation of Si-O-Substrate bonds. For instance, studies on silane films on titanium have used FTIR to identify the formation of Si-O-Ti bonds, which are critical for a stable adhesive layer. taylorfrancis.com

Table 1: Expected Spectroscopic Signatures for Interfacial Analysis

| Spectroscopic Technique | Region/Band of Interest | Information Gleaned |

|---|---|---|

| XPS | Si 2p | Confirmation of siloxane network (Si-O-Si) and covalent bonding to substrate (Si-O-Metal) |

| N 1s | Presence and chemical state of the urea (B33335) functional group | |

| C 1s | Identification of the propyl chain and urea carbon | |

| FTIR | ~900-1100 cm⁻¹ | Formation of Si-O-Si (siloxane) and Si-O-Substrate bonds |

| ~1660 cm⁻¹ (Amide I) | C=O stretching of the urea group, shifts indicate hydrogen bonding | |

| ~3350 cm⁻¹ (N-H stretch) | N-H bonds of the urea group, broadening indicates hydrogen bonding with polymer matrix |

Mechanical Property Enhancement in Composites and Coatings

The formation of a robust, covalently bonded interphase by this compound translates directly into significant improvements in the mechanical properties of composite materials and coatings. The compound acts as a molecular bridge, efficiently transferring stress from the polymer matrix to the reinforcing filler or substrate. This enhancement is particularly evident in metrics like interfacial shear strength, tensile strength, and flexural strength. smolecule.com

Research on glass fiber composites has demonstrated that treatment with this compound can lead to substantial gains in interfacial strength. The degree of this enhancement is directly correlated with the formation of siloxane bonds at the filler surface and the extent of hydrogen bonding between the urea groups and the polymer matrix. smolecule.com These improvements prevent premature failure at the filler-matrix interface, which is often the weakest point in an untreated composite. Its use is cited as an adhesion promoter for a wide range of resins, including epoxies, polyurethanes, and polyamides, to improve their bond with inorganic materials. ronganchem.cn

Table 2: Reported Mechanical Property Improvements with this compound

| Property | Material System | Improvement Range | Reference |

|---|---|---|---|

| Interfacial Shear Strength | Glass Fiber Composites | 25-40% increase over untreated systems | smolecule.com |

| Adhesion | Various Resins (Epoxy, Polyurethane, etc.) on Inorganic Substrates | Qualitatively described as "excellent" and "reinforced" | ronganchem.cn |

Durability and Environmental Resistance of Modified Surfaces

A critical function of this compound is to enhance the long-term durability of materials, particularly in environments where they are exposed to moisture, heat, and corrosive agents. The stable covalent bonds and the cross-linked siloxane network formed at the interface are highly resistant to hydrolysis. gelest.com This prevents water from penetrating the interface, which is a primary cause of adhesion loss and composite degradation.

The dual functionality of the molecule, combining a hydrolytically stable urea group with the inorganic reactivity of the triethoxysilyl group, provides exceptional resistance to environmental factors. smolecule.com Studies on composite performance have quantified this effect, showing remarkable retention of mechanical properties even after prolonged exposure to harsh conditions. This hydrolytic stability is a key advantage, ensuring the material maintains its integrity and performance over its service life. smolecule.com The use of silanes that can form more extensive bonds with a surface, such as dipodal silanes, has been shown to markedly improve resistance to hydrolysis in acidic and brine environments. gelest.com this compound is also noted for its application in protective coatings and as a corrosion inhibitor. smolecule.comnih.gov

Table 3: Durability Performance in this compound Modified Systems

| Test Condition | Material System | Performance Metric | Reference |

|---|---|---|---|

| 1000 hours of water immersion | Composite Systems | 85-90% retention of dry strength | smolecule.com |

| General Application | Paints, Coatings, Sealants | Improved water resistance and durability | ronganchem.cn |

Advanced Research Areas and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for providing molecular-level insights into the behavior of complex chemical systems. For N-(Triethoxysilylpropyl)urea, these methods offer a pathway to understanding its interactions, reactivity, and performance in various applications, guiding the design of new materials and processes.

Molecular Dynamics Simulations of Solvation and Interfacial Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate its behavior in solution and at interfaces, which is critical for its function as a coupling agent and surface modifier.

Simulations of urea (B33335) in aqueous solutions have shown that urea concentration influences local hydrogen bonding structures. nih.gov While hydrogen-bonding properties like the average number of hydrogen bonds remain relatively constant across different concentrations, the way these bonds are satisfied changes. nih.gov MD studies can explore how the propyl chain and the triethoxysilyl group of this compound affect the solvation shell and the hydrogen bond network of the urea moiety in different solvents. Such simulations can reveal preferential solvation effects and the tendency for self-aggregation, which has been observed for other urea derivatives. smolecule.com

At the interface, such as between a silica (B1680970) surface and a polymer matrix, MD simulations can model the conformational arrangement of this compound. These simulations can predict how the molecule orients itself, the nature of the hydrogen bonds formed between the urea group and the surface silanols, and the interactions between the propyl chain and the surrounding polymer. This information is vital for understanding how it enhances adhesion and modifies surface properties. For instance, studies on similar systems, like cellulose in NaOH/urea solutions, have used computational methods to propose 3D structures of interaction complexes, revealing how different components assemble at the molecular level. nih.gov

| Simulation Type | System Component | Key Insights Investigated | Potential Relevance for this compound |

|---|---|---|---|

| Molecular Dynamics (MD) | Urea in Aqueous Solution | Hydrogen bonding dynamics, solvation shells, self-aggregation. smolecule.com | Understanding solubility and behavior in formulations. |

| Molecular Dynamics (MD) | Molecule at Silica/Polymer Interface | Adsorption energy, molecular orientation, interfacial bond formation. | Predicting adhesion promotion mechanism and effectiveness. |

| MD & NMR Experiments | Cellulose/NaOH/Urea System | Formation of inclusion complexes, intermolecular hydrogen bonds. nih.gov | Modeling interactions with hydroxyl-rich surfaces. |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate electronic structure and predict the pathways of chemical reactions. rissochem.com These methods are crucial for understanding the hydrolysis and condensation reactions of the triethoxysilyl group and the reactivity of the urea functionality in this compound.

The hydrolysis of the ethoxysilane groups is the first step in the covalent bonding of the molecule to inorganic substrates. Quantum calculations can determine the activation energies for the hydrolysis of each ethoxy group, the role of acid or base catalysts, and the structure of the resulting silanetriol intermediate. Similarly, the subsequent condensation reaction with surface hydroxyl groups (e.g., Si-OH on silica) can be modeled to understand the reaction pathway and the energetics of forming stable Si-O-Si bonds.

Furthermore, these calculations can elucidate the role of the urea group in catalytic applications. For example, in organocatalysis, the urea moiety can act as a hydrogen-bond donor to activate substrates. DFT calculations can model the transition state of the catalyzed reaction, revealing how the urea group's hydrogen bonds lower the activation energy. acs.org This provides a detailed mechanistic understanding that is difficult to obtain through experimental means alone. rissochem.com

Guiding Reaction Pathway Optimization

Computational tools can be leveraged not just to understand existing reactions but to predict and optimize new ones. acs.org By calculating the thermodynamic and kinetic parameters of potential reaction pathways, computational chemistry can guide the synthesis and modification of this compound and its derivatives.

For instance, if a new derivative of this compound is desired for a specific application, computational methods can screen potential synthetic routes before any laboratory work is undertaken. rissochem.com This involves calculating reaction energies and barrier heights to identify the most efficient and selective pathways, potentially reducing experimental time and cost. In the context of materials science, computational modeling can predict how changes in the linker (the propyl chain) or the silicon substituents would affect the molecule's performance as a coupling agent, guiding the design of next-generation adhesion promoters with enhanced properties.

Automated algorithms can now explore vast reaction networks to discover novel synthetic routes or understand complex processes like electrocatalytic urea synthesis. acs.org Applying these methods could help optimize the industrial production of this compound or discover new, more sustainable synthetic pathways.

Catalytic Applications of this compound and its Derivatives

The unique bifunctional nature of this compound, combining a reactive silane (B1218182) group with a hydrogen-bonding urea moiety, makes it a valuable component in the design of advanced catalytic systems. Its ability to covalently bond to solid supports allows for the straightforward creation of heterogeneous catalysts that are stable, recyclable, and highly effective.

Heterogeneous Catalysis Utilizing Functionalized Nanoparticles

This compound is extensively used as a surface modification agent to immobilize catalytic species onto nanoparticles, creating robust and reusable heterogeneous catalysts. gelest.comgelest.com The process typically involves reacting the triethoxysilyl group with hydroxyl groups on the surface of nanoparticles (e.g., silica, titania, or magnetic iron oxide), forming a stable covalent bond. The urea group, pointing away from the surface, then serves as an anchor or a stabilizing ligand for catalytically active metal nanoparticles.

This approach offers several advantages:

Stability : Covalent tethering prevents the leaching of the catalyst from the support during the reaction.

Dispersion : The organic layer helps prevent the aggregation of metal nanoparticles, maintaining a high surface area and catalytic activity.

Tunability : The urea functionality can electronically interact with the metal nanoparticle, potentially modifying its catalytic activity and selectivity.

Research has shown that ureidopropyl-functionalized magnetic nanoparticles can serve as effective supports for immobilizing enzymes or metallic nanoparticles, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. rissochem.com This methodology combines the high activity of nanoscale catalysts with the practical benefits of heterogeneous systems.

| Nanoparticle Support | Functionalizing Agent | Catalytic Species | Key Advantage |

|---|---|---|---|

| Silica (SiO₂) | This compound | Rhodium (Rh) Nanoparticles rsc.org | High stability and recyclability in hydrogenation reactions. |

| Magnetic (Fe₃O₄) | 3-Ureidopropyltrimethoxysilane rissochem.com | Enzymes (e.g., Urease), Palladium (Pd) | Facile magnetic separation and recovery of the catalyst. |

| Metal Oxides (e.g., Ceria) | 3-Ureidopropyltrimethoxysilane | Various metal catalysts | Enhanced stability and modified catalytic performance. |

Urea-based Organocatalysis in Organic Synthesis

Beyond its role as a linker, the urea moiety itself can possess catalytic activity. Urea and thiourea derivatives are well-known organocatalysts that operate through hydrogen bonding, activating electrophiles by forming non-covalent interactions with groups like carbonyls.

When this compound is immobilized on a support like silica, it creates a heterogeneous organocatalyst. nih.govacs.org A notable application is in the reduction of carboxylic acids, a traditionally challenging transformation. Studies have demonstrated that silica-immobilized cyclic urea can efficiently catalyze the hydrosilylation of carboxylic acids. acs.orgbohrium.com The catalytic activity of the immobilized urea was found to be significantly higher than that of the free urea in solution or the silica support alone. nih.govacs.org

Mechanistic investigations, supported by DFT calculations, suggest a synergistic effect between the immobilized urea group and the silanol (B1196071) (Si-OH) groups on the silica surface. acs.orgbohrium.com It is proposed that the urea group activates the hydrosilane reagent through hydrogen bonding, while the nearby acidic silanol groups activate the carboxylic acid (or its silyl ester intermediate). nih.govacs.org This cooperative activation facilitates the hydride transfer, leading to an efficient reduction. This dual-activation mechanism highlights the sophisticated catalytic systems that can be designed by anchoring functional molecules like this compound onto active supports.

Novel Characterization Techniques for this compound Systems

The comprehensive analysis of materials derived from or containing this compound relies on a suite of advanced characterization techniques. These methods provide critical insights into the structural, morphological, thermal, and interfacial properties of these systems, which are essential for understanding their performance in various applications.

X-ray Diffraction (XRD) for Structural and Pore Arrangement Analysis

X-ray diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. In the context of this compound-based systems, XRD is employed to determine the arrangement of atoms and molecules. For instance, in urea-containing materials, XRD patterns can reveal distinct diffraction peaks corresponding to specific crystal planes. The XRD pattern of pure urea typically shows a sharp peak around a 2θ value of 22°, with smaller peaks at approximately 24° and 30°. When urea is incorporated into a silicate matrix, changes in the XRD pattern, such as shifts in peak positions or the appearance of new peaks, can indicate interactions between the urea and the matrix, as well as alterations in the crystal morphology.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques for visualizing the morphology and structure of materials at the micro- and nanoscale.

TEM offers higher resolution and is used to examine the internal structure of materials. It is particularly useful for analyzing the size, shape, and dispersion of nanoparticles within a matrix. For materials synthesized using this compound, TEM can confirm the formation of core-shell structures, visualize the porosity of materials, and determine the dimensions of nanoscale features. For example, TEM has been used to determine that the average size of certain nanoparticles is 65.7 nm.

Together, SEM and TEM provide a comprehensive morphological characterization of this compound systems, which is vital for correlating structure with material properties.

Solid-State NMR Spectroscopy (13C, 29Si) for Network Structure Elucidation

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the chemical structure and connectivity of silicon-containing materials at the atomic level.

29Si NMR provides detailed information about the silicon environment, specifically the extent of condensation of the siloxane network. Different silicon species, denoted as T (mono-substituted), D (di-substituted), Q (tetra-substituted), etc., can be identified and quantified. This analysis reveals the degree of cross-linking within the polysiloxane network formed from the hydrolysis and condensation of the triethoxysilyl groups of this compound.

13C NMR is used to characterize the organic components of the material. For this compound systems, 13C NMR spectra can confirm the presence of the propylurea group and monitor its integrity during material synthesis and processing. The chemical shift of the carbonyl group in urea, for example, typically appears around 162 ppm.

These solid-state NMR techniques are crucial for understanding the molecular-level structure of the organic-inorganic hybrid materials derived from this compound.

Thermal Analysis (TGA, DSC) for Thermal Stability and Degradation

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and degradation behavior of materials.

TGA measures the change in mass of a sample as a function of temperature. For materials containing this compound, TGA can determine the onset temperature of decomposition, the amount of organic content (by measuring the weight loss upon heating), and the thermal stability of the material. The decomposition of urea, for example, can be observed as a distinct weight loss step in the TGA curve.

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can identify phase transitions such as melting, crystallization, and glass transitions. In the context of this compound systems, DSC can be used to determine the melting point of crystalline components and to study the effect of the silane on the thermal properties of a polymer matrix. For instance, studies have reported melting points of 69.3 °C and 71.9 °C and decomposition temperatures of 319.8 °C and 201.9 °C for certain cocrystal carriers. researchgate.net

Nitrogen Adsorption-Desorption Isotherms (BET, BJH) for Porosity Analysis

Nitrogen adsorption-desorption isotherms are used to characterize the porous structure of materials, providing information on the specific surface area, pore volume, and pore size distribution.

The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area of a material from the nitrogen adsorption data. universallab.orglucideon.com A higher BET surface area generally indicates a more porous material.

The Barrett-Joyner-Halenda (BJH) method is applied to the desorption branch of the isotherm to determine the pore size distribution. universallab.orglucideon.com This analysis is particularly useful for mesoporous materials (pore diameters between 2 and 50 nm). The shape of the isotherm and the presence of a hysteresis loop can provide qualitative information about the pore structure. For example, a Type IV isotherm is characteristic of mesoporous materials. researchgate.net

These techniques are essential for evaluating the porosity of materials synthesized with or modified by this compound, which is a critical parameter in applications such as catalysis, separation, and drug delivery.

Below is an interactive table summarizing typical data obtained from BET and BJH analyses for a mesoporous material.

Chemical Force Microscopy for Interfacial Interaction Quantification

Chemical Force Microscopy (CFM) is a specialized mode of Atomic Force Microscopy (AFM) that allows for the direct measurement of interaction forces between specific chemical functional groups at the nanoscale. In CFM, the AFM tip is chemically modified with a specific molecule or functional group, and the adhesion forces between the tip and a sample surface are measured.

For systems involving this compound, CFM can be used to quantify the interfacial interactions between the urea groups and other surfaces or molecules. By functionalizing the AFM tip with different chemical moieties, it is possible to probe hydrogen bonding, hydrophobic, and electrostatic interactions involving the urea functionality. This technique provides valuable insights into the adhesion properties and surface energy of materials modified with this compound, which are critical for applications in coatings, adhesives, and biomaterials.

Emerging Applications and Unexplored Potentials

Smart Materials and Responsive Systems

The integration of this compound and related ureido-functionalized silanes into polymer matrices has led to the development of advanced "smart" materials. These materials are engineered to exhibit dynamic responses to external stimuli, such as changes in pH, temperature, or the presence of a magnetic field. A prominent example is the creation of ureasil-polyether hybrid materials, which are synthesized via a sol-gel process. In this process, polymers like poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) are functionalized with triethoxysilane (B36694) groups and cross-linked, with the urea moiety playing a crucial role in the material's structure and responsiveness.

These hybrid materials, often referred to as "ureasils," possess a unique combination of organic and inorganic characteristics, resulting in properties like high flexibility, transparency, and biocompatibility. Current time information in Botetourt County, US.nih.gov The urea groups form hydrogen bonds, creating cross-linking points that influence the mechanical properties and swelling behavior of the matrix. Research has demonstrated that by adjusting the ratio of hydrophilic (PEO-based) to hydrophobic (PPO-based) components, the material's properties can be finely tuned. researchgate.net

A key application of these smart materials is in controlled drug delivery systems. The swelling and drug release profiles of ureasil hybrids can be controlled by varying the polymer composition. researchgate.net For instance, hydrophilic ureasil-PEO hybrids can sustain drug release for several days, while more hydrophobic ureasil-PPO hybrids can extend this release to several weeks. Current time information in Botetourt County, US. Furthermore, the incorporation of magnetic nanoparticles into the ureasil matrix has been shown to impart responsiveness to external magnetic fields, opening possibilities for on-demand drug delivery. researchgate.net Studies have also explored the pH-responsive nature of these materials, suggesting their potential for creating targeted drug delivery devices that release their payload in specific physiological environments. researchgate.net

Table 1: Properties of Ureasil-Polyether Hybrid Smart Materials

| Material Composition | Key Property | Stimulus Response | Potential Application |

|---|---|---|---|

| Ureasil-PEO1900 | Hydrophilic, Swellable | pH, Magnetic Field | Stimuli-responsive drug delivery |

| Ureasil-PPO400 | Hydrophobic | Tunable release kinetics | Long-term drug delivery |

| Ureasil-PEO/PPO Blend | Tunable Hydrophilicity | Composition-dependent swelling | Tunable drug release systems |

| Ureasil-PEO500/PPO4000 Blend | Controlled Glucose Release | Swelling in SBF solution | Bone regeneration scaffolds |

Environmental Remediation and Separation Technologies

The unique chemical structure of this compound, featuring both a reactive silane group and a functional urea group, makes it a valuable precursor for materials used in environmental remediation and advanced separation technologies. The urea group, with its nitrogen and oxygen atoms, can act as a chelating agent, capable of binding with heavy metal ions. This property is exploited by immobilizing the ureido-functional group onto solid supports like silica or polymer nanofibers to create efficient adsorbents for wastewater treatment.

Research has successfully demonstrated the preparation of ureido-functionalized mesoporous polyvinyl alcohol (PVA)/silica composite nanofiber membranes using electrospinning. nih.gov These membranes have shown significant efficacy in removing heavy metal ions such as Lead (Pb²⁺) and Copper (Cu²⁺) from contaminated water. The functionalized membranes exhibit favorable kinetics, reaching equilibrium in approximately 30 minutes. nih.gov The adsorption of Pb²⁺ onto these membranes fits the Langmuir isotherm model, indicating a monolayer adsorption process with a maximum capacity of 26.96 mg/g. nih.gov A significant advantage of these materials is their regenerability; they can be treated with acid and reused for multiple cycles while retaining a high percentage of their initial adsorption capacity. nih.gov

Beyond heavy metal removal, ureido-functionalized materials are being explored for gas separation. Polysilsesquioxane (PSQ) membranes containing urea groups have been developed for CO₂ separation. smolecule.com These membranes are synthesized through the sol-gel processing of precursors like N,N'-bis(triethoxysilylpropyl)urea, creating a network structure with an affinity for carbon dioxide. smolecule.com In the realm of high-resolution separation and analysis, ureido-functionalized silica has been developed as a versatile mixed-mode stationary phase for high-performance liquid chromatography (HPLC). nih.gov These materials can effectively separate a wide range of environmental endocrine disruptors, including alkylphenols and bisphenols, demonstrating the compound's potential in creating advanced analytical tools for environmental monitoring. nih.gov

Table 2: Performance of Ureido-Functionalized Materials in Environmental Applications

| Application | Material | Target Pollutant | Performance Metric | Finding |

|---|---|---|---|---|

| Heavy Metal Adsorption | Ureido-functionalized PVA/silica nanofiber membrane | Lead (Pb²⁺) | Max. Adsorption Capacity | 26.96 mg/g nih.gov |

| Heavy Metal Adsorption | Ureido-functionalized PVA/silica nanofiber membrane | Copper (Cu²⁺) | Adsorption Isotherm | Follows Freundlich model nih.gov |

| Gas Separation | Urea-containing polysilsesquioxane (PSQ) membrane | Carbon Dioxide (CO₂) | Separation Technology | Effective for CO₂ separation smolecule.com |

| Chromatographic Separation | Ureido/dodecyl dual-functionalized silica | Environmental Endocrine Disruptors | Separation Mode | Reversed-phase chromatography nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Triethoxysilylpropyl)urea, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via amine nucleophilic addition to potassium isocyanate in water, avoiding organic co-solvents for a mild and scalable process . Post-synthesis purification involves solvent extraction (e.g., ethyl acetate) followed by vacuum distillation. Purity is validated using FTIR (to confirm urea and siloxane bonds) and NMR (to assess residual solvents or unreacted precursors). For lab-scale synthesis, reaction conditions (pH, temperature) must be tightly controlled to minimize hydrolysis of the triethoxysilyl group .

Q. How should researchers characterize this compound’s physical properties for material applications?

- Methodological Answer : Key properties include density (0.91 g/mL at 25°C), refractive index (1.39–1.44), and solubility in organic solvents (benzene, ethyl acetate). Dynamic light scattering (DLS) can assess colloidal stability in solvents, while thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset ~150°C). Solvent compatibility tests are critical for applications in coatings or composites .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound is flammable and toxic upon inhalation or skin contact. Use fume hoods, nitrile gloves, and explosion-proof equipment. Storage requires inert gas (N₂) purging in airtight containers at ≤4°C. Spills should be neutralized with vermiculite or sand, followed by ethanol rinsing to hydrolyze residual silane .

Q. How is this compound applied in CO₂ separation membranes?

- Methodological Answer : It is copolymerized with bis(triethoxysilyl)alkanes via sol-gel processes to form polysilsesquioxane (PSQ) membranes. The urea groups enhance CO₂ affinity, achieving selectivity (CO₂/N₂ = 12) and permeability (3.8 × 10⁻⁹ mol/(m²·s·Pa)). Researchers optimize the silane-to-urea ratio and curing temperature (e.g., 60–80°C) to balance pore structure and mechanical stability .

Advanced Research Questions

Q. How can CO₂/N₂ selectivity in PSQ membranes be improved using this compound?

- Methodological Answer : Advanced strategies include:

- Copolymer Design : Blending with hydrophobic silanes (e.g., methyltriethoxysilane) to reduce water-induced swelling, which compromises selectivity.

- Post-Synthetic Modification : Grafting ionic liquids (e.g., imidazolium salts) onto urea groups to enhance CO₂ chemisorption.

- Crosslinking : Introducing tetraethyl orthosilicate (TEOS) to create a denser network, though this may reduce permeability. Gas permeation tests under humidified conditions are critical for real-world validation .

Q. What mechanisms drive heavy metal adsorption in N-functionalized mesoporous silica using this compound?

- Methodological Answer : When grafted onto SBA-15 silica, the urea moiety acts as a chelating site for Cr(III), Cu(II), and Pb(II). Adsorption is pH-dependent: at pH 5–6, metal hydrolysis enhances binding. Isotherm models (Langmuir vs. Freundlich) and XPS analysis reveal a mix of ion exchange and coordination mechanisms. Competitive adsorption studies (e.g., with Ca²⁺/Na⁺) quantify selectivity, with EDTA co-functionalization improving capacity by 40% .

Q. How does this compound enhance interfacial adhesion in polymer composites?

- Methodological Answer : The triethoxysilyl group hydrolyzes to form silanol bonds with inorganic fillers (e.g., glass fibers), while the urea group hydrogen-bonds with polymers (e.g., epoxy resins). Researchers use peel tests and SEM-EDS to quantify adhesion. For epoxy composites, a 1–2 wt% loading increases tensile strength by 25% by reducing filler aggregation .

Q. What are the challenges in scaling sol-gel synthesis of urea-functionalized silanes for industrial research?

- Methodological Answer : Key challenges include:

- Hydrolysis Control : Rapid hydrolysis in aqueous systems leads to premature gelation. Slow addition of water/silane mixtures and pH buffering (acetic acid) mitigate this.

- Reproducibility : Batch-to-batch variability in pore size distribution requires strict control of humidity and stirring rates.

- Cost : High-purity silanes are expensive; recycling solvents (e.g., methanol) via distillation reduces costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.